Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1951438-82-6
VCID: VC13584756
InChI: InChI=1S/C16H19NO5/c1-21-15(19)13-12(18)8-9-17(14(13)16(20)22-2)10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3
SMILES: COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol

Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate

CAS No.: 1951438-82-6

Cat. No.: VC13584756

Molecular Formula: C16H19NO5

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate - 1951438-82-6

Specification

CAS No. 1951438-82-6
Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
IUPAC Name dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate
Standard InChI InChI=1S/C16H19NO5/c1-21-15(19)13-12(18)8-9-17(14(13)16(20)22-2)10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3
Standard InChI Key OYUQDMYUAQYUDR-UHFFFAOYSA-N
SMILES COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC
Canonical SMILES COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate, with the molecular formula C₁₆H₁₉NO₅ and a molecular weight of 305.32 g/mol. Key structural elements include:

  • A piperidine ring with a ketone group at the 4-position.

  • Two methyl ester groups at the 2- and 3-positions.

  • A benzyl substituent at the 1-position, introducing aromaticity and steric bulk .

The SMILES notation is COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC, and the InChIKey is OYUQDMYUAQYUDR-UHFFFAOYSA-N .

Physical Properties

PropertyValueSource
Density1.233 ± 0.06 g/cm³
Boiling Point434.4 ± 45.0 °C
pKa8.86 ± 0.40
SolubilitySoluble in organic solvents (e.g., DCM, THF); low aqueous solubility

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols starting from piperidine precursors. A representative route includes:

  • Cyclization: Formation of the piperidine ring via condensation of benzylamine with methyl acrylate under reflux conditions .

  • Esterification: Introduction of methyl ester groups using dimethyl carbonate or methyl chloroformate in the presence of a base (e.g., sodium methoxide) .

  • Benzylation: Attachment of the benzyl group via nucleophilic substitution or reductive amination .

Example Procedure:

A mixture of 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, dimethyl carbonate, and sodium hydride in anhydrous THF is refluxed for 6–12 hours. The product is purified via column chromatography (ethyl acetate/hexane gradient) .

Optimization Strategies

  • Catalyst Use: Transition metal catalysts (e.g., Pd/C) enhance yield in hydrogenolysis steps .

  • Protection-Deprotection: tert-Butyloxycarbonyl (Boc) groups are employed to protect reactive sites during synthesis .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Intermediate: The compound’s rigid piperidine core mimics bioactive scaffolds in neurotransmitters and enzyme inhibitors. It has been utilized in synthesizing analogs with antimicrobial and anticancer activities .

  • Case Study: Derivatives of this compound demonstrated GI₅₀ values < 10 µM against triple-negative breast cancer (TNBC) cell lines, highlighting its potential in oncology .

Material Science

  • Polymer Modification: The ester groups participate in cross-linking reactions, improving thermal stability in epoxy resins.

  • Coordination Chemistry: Serves as a ligand precursor for transition metal complexes, enabling catalytic applications .

Biological Activity and Mechanistic Insights

Toxicity Profile

  • Acute Toxicity: Causes skin and eye irritation (H315, H319) .

  • Environmental Impact: Low bioaccumulation potential due to moderate hydrophilicity (logP ≈ 1.5) .

HazardPrecautionary Measures
Skin Irritation (Category 2)Use nitrile gloves and lab coats
Eye Damage (Category 2A)Wear chemical goggles
Respiratory Irritation (Category 3)Operate in fume hoods

Storage recommendations include airtight containers under inert gas (N₂) at 2–8°C .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Synthetic Methodology: Develop enantioselective routes using organocatalysts .

  • Material Innovations: Explore applications in biodegradable polymers.

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